molecular formula C33H38O5Si B13936175 2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester

2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester

Cat. No.: B13936175
M. Wt: 542.7 g/mol
InChI Key: HDOZMUDURUBVGU-UHFFFAOYSA-N
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Description

The compound 2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester is a naphthalene derivative with a complex substitution pattern. Its structure includes:

  • A tert-butyldimethylsilyl (TBDMS) ether at position 4, which enhances stability and lipophilicity.
  • An ethyl ester at the carboxylic acid position, influencing hydrolysis kinetics and solubility.

Properties

Molecular Formula

C33H38O5Si

Molecular Weight

542.7 g/mol

IUPAC Name

ethyl 4-[tert-butyl(dimethyl)silyl]oxy-5,8-bis(phenylmethoxy)naphthalene-2-carboxylate

InChI

InChI=1S/C33H38O5Si/c1-7-35-32(34)26-20-27-28(36-22-24-14-10-8-11-15-24)18-19-29(37-23-25-16-12-9-13-17-25)31(27)30(21-26)38-39(5,6)33(2,3)4/h8-21H,7,22-23H2,1-6H3

InChI Key

HDOZMUDURUBVGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)O[Si](C)(C)C(C)(C)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester typically involves multiple steps. One common approach is to start with 2-naphthalenecarboxylic acid as the base compound. The introduction of the 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy] group can be achieved through silylation reactions using reagents such as tert-butyldimethylsilyl chloride in the presence of a base like imidazole. The phenylmethoxy groups can be introduced through etherification reactions using phenylmethanol and a suitable catalyst. Finally, the ethyl ester group can be formed through esterification reactions using ethanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potential Applications Based on Structural Properties and Analogous Compounds

Biological Activities :

  • The compound is a complex organic molecule with potential biological activities.
  • Naphthoic acid derivatives can exhibit various biological activities.

Aryl Hydrocarbon Receptor (AhR) Modulation :

  • Naphthoic acids have been shown to bind to AhR, influencing gene expression related to detoxification and inflammation.
  • 1,4-Dihydroxy-2-naphthoic acid demonstrated significant AhR activity in human colon cancer cells.
  • Indoxyl sulfate, derived from tryptophan, is a potent endogenous agonist of the AhR, activating target genes and contributing to oxidative stress and inflammation .

Antioxidant Activity :

  • Some naphthoic acid derivatives may exhibit antioxidant properties by modulating oxidative stress markers in cells, suggesting potential applications in delaying cellular aging and protecting against oxidative damage.
  • Xanthurenic acid (XA) can act as an antioxidant at low concentrations, supporting mitochondrial function by reducing oxidative damage .
  • Cinnabarinic acid (CA) can act as an antioxidant in specific controlled environments, particularly in immune cells .
  • Picolinic acid (PA) has demonstrated antioxidant properties in diabetic rats by reducing oxidative stress and enhancing antioxidant enzyme activity .

Chemical Reactions

  • The compound can undergo oxidation, reduction, and substitution reactions.
    • Oxidation: Using strong oxidizing agents like potassium permanganate or chromium trioxide can lead to the formation of carboxylic acids or ketones.
    • Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
    • Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy groups, leading to the formation of different ethers or alcohols.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Key Features Applications/Findings Evidence Source
Target Compound 4-TBDMS-O; 5,8-bis(phenylmethoxy); ethyl ester High molecular weight (estimated ~600 g/mol*); lipophilic due to benzyl groups Hypothesized use in organic synthesis or drug development; stability from silyl ether
6-Chloro-4-TBDMS-O-5,8-dimethoxy analog (CAS 1093221-42-1) 4-TBDMS-O; 5,8-dimethoxy; 6-Cl; ethyl ester Chlorine at position 6 enhances electrophilicity; smaller methoxy groups improve solubility Likely synthetic intermediate; substituents alter reactivity compared to target compound
CD437/AHPN (6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid) Adamantyl-hydroxyphenyl at position 6; free carboxylic acid Binds RARγ; induces mitochondrial apoptosis in cancer cells via p53-independent pathways Anticancer research; overcomes ATRA resistance in leukemia models
CI 15850 (2-Naphthalenecarboxylic acid azo dyes) 3-hydroxy-4-[(sulfophenyl)azo] groups; metal salts (Ba, Sr, K) Water-soluble colorants; restricted under cosmetic regulations Cosmetic colorants (e.g., lipsticks, eyeshadows)

*Molecular weight calculated based on formula C₃₄H₄₀O₆Si (approximate).

Key Research Findings and Implications

Industrial and Regulatory Considerations
  • CI 15850 () and related azo dyes highlight regulatory restrictions (e.g., EU cosmetic directives) due to sensitization risks. The target compound, lacking azo groups, is unlikely to face similar restrictions but may require evaluation for silyl ether toxicity .

Biological Activity

The compound 2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester is a complex organic molecule with potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, effects on cellular processes, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C25H30O5Si
  • Molecular Weight : 442.68 g/mol
  • CAS Number : Not provided in the search results but can be derived from the molecular structure.

Summary of Physical Properties

PropertyValue
Melting PointNot specified
Boiling PointNot specified
DensityNot specified
SolubilityNot specified

Research indicates that naphthoic acids and their derivatives can exhibit various biological activities, including:

  • Aryl Hydrocarbon Receptor (AhR) Modulation : Compounds similar to naphthoic acids have been shown to bind to AhR, influencing gene expression related to detoxification and inflammation. For instance, 1,4-Dihydroxy-2-naphthoic acid has demonstrated significant AhR activity in human colon cancer cells .
  • Antioxidant Activity : Some derivatives may exhibit antioxidant properties by modulating oxidative stress markers in cells. This suggests potential applications in delaying cellular aging and protecting against oxidative damage.

Case Studies

  • Anti-inflammatory Effects : A study on microbial-derived naphthoic acids revealed their capacity to modulate inflammatory responses in gut cells. The presence of hydroxyl groups significantly enhanced their anti-inflammatory activity .
  • Plant Growth Regulation : Research into phenyl-substituted naphthoic acid derivatives has identified their role as inhibitors of strigolactone receptors, which regulate plant growth and development. This could lead to novel agricultural applications for controlling weed growth by inhibiting parasitic seed germination .
  • Hypotensive Activity : In a study involving synthesized naphthalene derivatives, certain compounds exhibited hypotensive effects in animal models, suggesting potential therapeutic applications in managing hypertension .

Structure-Activity Relationship (SAR)

The biological activity of naphthoic acid derivatives is significantly influenced by their structural features. For example:

  • The presence of hydroxyl groups at specific positions enhances AhR binding affinity.
  • Substituents such as dimethylsilyl groups may alter the lipophilicity and bioavailability of the compound.

In Vitro Studies

In vitro assays have demonstrated that various naphthoic acid derivatives can induce significant changes in gene expression related to detoxification pathways. For instance, the induction of CYP1A1 and CYP1B1 mRNAs was observed in response to treatment with certain naphthoic acids .

In Vivo Studies

Animal studies have shown promising results regarding the hypotensive effects of naphthalene derivatives. The administration of specific analogs resulted in a marked decrease in blood pressure in feline models, indicating potential for further development as antihypertensive agents .

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